SMIP004 is a member of the class of N-benzylacetamides that is benzene substituted by acetylnitrilo, methyl, and butyl groups at positions 1, 2 and 4, respectively. It is a SKP2 E3 ligase inhibitor and a selective apoptosis inducer of human prostate cancer cells. It has a role as an antineoplastic agent, an apoptosis inducer, an antidepressant, an EC 6.3.2.19 (ubiquitin--protein ligase) inhibitor, an autophagy inducer and an anticoronaviral agent. It is a member of toluenes, a member of N-benzylacetamides and an alkylbenzene.
Related Compounds
C1
Compound Description: C1 is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2) []. It has demonstrated antidepressant-like effects in mice, similar to those observed with N-(4-butyl-2-methylphenyl)acetamide (SMIP004) [].
Relevance: Both C1 and N-(4-butyl-2-methylphenyl)acetamide (SMIP004) share the ability to inhibit Skp2, suggesting a possible common mechanism of action for their antidepressant effects []. The exact structural relationship between C1 and N-(4-butyl-2-methylphenyl)acetamide (SMIP004) is not specified in the provided abstracts.
Compound Description: NSC689857 is another inhibitor of Skp2 that has shown antidepressant-like activities in mice models []. Similar to N-(4-butyl-2-methylphenyl)acetamide (SMIP004), it exhibits time-dependent and dose-dependent effects in reducing depressive-like behaviors [].
Relevance: The shared ability to inhibit Skp2 and elicit antidepressant effects suggests a potential link between NSC689857 and N-(4-butyl-2-methylphenyl)acetamide (SMIP004) in their mechanism of action []. The structural relationship between the two compounds is not detailed in the provided information.
OGX-011
Compound Description: OGX-011 is a second-generation antisense oligonucleotide designed to target Clusterin (CLU) []. It is currently under investigation in phase III clinical trials for its potential in cancer treatment [].
MDV3100 (Enzalutamide)
Compound Description: MDV3100 is a clinically approved androgen receptor antagonist used in the treatment of castration-resistant prostate cancer [].
Relevance: While not structurally similar to N-(4-butyl-2-methylphenyl)acetamide (SMIP004), MDV3100 is investigated in conjunction with it for potential synergistic effects in treating MDV3100-resistant prostate cancer []. Both compounds seem to influence ROS production in prostate cancer cells, suggesting a potential area of interaction [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tazobactam sodium is an organic sodium salt having tazobactam(1-) as the counterion; used in combination with ceftolozane sulfate for treatment of complicated intra-abdominal infections and complicated urinary tract infections. It has a role as an antimicrobial agent, an antiinfective agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It contains a tazobactam(1-). Tazobactam Sodium is the sodium salt form of tazobactam, a penicillanic acid sulfone derivative and beta-lactamase inhibitor with antibacterial activity. Tazobactam contains a beta-lactam ring and irreversibly binds to beta-lactamase at or near its active site. This protects other beta-lactam antibiotics from beta-lactamase catalysis. This drug is used in conjunction with beta-lactamase susceptible penicillins to treat infections caused by beta-lactamase producing organisms. A penicillanic acid and sulfone derivative and potent BETA-LACTAMASE inhibitor that enhances the activity of other anti-bacterial agents against beta-lactamase producing bacteria.
TB 21007 is an inverse agonist of α5β3γ2 subunit-containing GABAA receptors (Ki = 1.6 nM). It selectively inhibits α5β3γ2 subunit-containing GABAA receptors over α1-4 and α6 subunit-containing GABAA receptors that also contain β3 and γ2 subunits (Kis = 20, 16, 20, 106, and 1,800 nM, respectively). TB 21007 reduces the latency to find the hidden platform in a matching-to-place variant of the Morris water maze, indicating enhanced spatial memory, in rats when administered at a dose of 0.3 mg/kg. It reduces paw tactile allodynia induced by reserpine in a rat model of fibromyalgia-like pain when administered intrathecally at doses of 1.5, 15, and 150 nmol. TB-21007 is a nootropic drug which acts as a subtype-selective inverse agonist at the α5 containing GABAA receptors. TB-21007 impaired rats' memory of the initial shock-probe experience when infused into the dorsal hippocampus, but not when infused into the ventral hippocampus.
TB5 is a potent and selective monoamine oxidase B (MAO-B) inhibitor with Ki values of 110 and 1,450 nM for MAO-B and MAO-A, respectively. It interacts with the catalytic site of human MAO-B in a competitive manner. In an enzyme assay, MAO-B activity increases from 37% to 97% following inhibitor washout, indicating TB5 binding is reversible. TB5 also demonstrates permeability in a parallel artificial membrane permeation assay (PAMPA), a model for the blood-brain barrier, and has minimal cytotoxicity (>84% cell viability) in HepG2 cells at a concentrations up to 25 μM. TB5 is a MAO-B inhibitor. TB5 showed the inhibitory activity and selectivity toward hMAO-B, with Ki and SI values of 0.11±0.01 μm and 13.18, respectively. TB5 was found to be nontoxic at 5 and 25 μm, with 95.75 and 84.59 % viability among cells, respectively.
TBA-354 is a nitroimidazole antitubercular agent. It is active against clinical isolates of drug-resistant and -sensitive replicating M. tuberculosis (MICs = <0.02-0.36 μM). It is selective for M. tuberculosis over M. scrofulaceum, M. gilvum, M. fortuitum, M. triviale, and M. smegmatis (MICs = >11.5 μM) but is active against M. bovis and M. kansasii (MICs = <0.179 and 2.2 μM, respectively). TBA-354 (100 mg/kg per day) reduces lung colony forming units (CFUs) in mouse models of acute and chronic M. tuberculosis infection. TBA-354, also known as SN31354, is a potent anti-tuberculosis drug candidate. TBA-354 is narrow spectrum and bactericidal in vitro against replicating and nonreplicating Mycobacterium tuberculosis, with potency similar to that of delamanid and greater than that of PA-824. TBA-354 maintains activity against Mycobacterium tuberculosis H37Rv isogenic monoresistant strains and clinical drug-sensitive and drug-resistant isolates. TBA-354 is a promising next-generation nitroimidazole antitubercular agent.